Cas no 2229360-81-8 (2-(2-fluoro-6-methoxy-4-methylphenyl)-2-hydroxyacetic acid)

2-(2-Fluoro-6-methoxy-4-methylphenyl)-2-hydroxyacetic acid is a fluorinated aromatic hydroxyacetic acid derivative with potential applications in pharmaceutical and agrochemical research. Its structure, featuring a fluoro-substituted phenyl ring, methoxy group, and methyl substituent, offers unique steric and electronic properties that may enhance binding affinity or metabolic stability in bioactive compounds. The presence of both hydroxyl and carboxylic acid functional groups provides versatility for further derivatization, such as esterification or amide formation. This compound is particularly valuable as an intermediate in the synthesis of more complex molecules, where its fluorine atom can influence lipophilicity and bioavailability. Suitable for controlled reactions, it requires handling under standard laboratory conditions to ensure stability.
2-(2-fluoro-6-methoxy-4-methylphenyl)-2-hydroxyacetic acid structure
2229360-81-8 structure
Product Name:2-(2-fluoro-6-methoxy-4-methylphenyl)-2-hydroxyacetic acid
CAS No:2229360-81-8
MF:C10H11FO4
MW:214.190346956253
CID:6423446
PubChem ID:165838317
Update Time:2025-05-20

2-(2-fluoro-6-methoxy-4-methylphenyl)-2-hydroxyacetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(2-fluoro-6-methoxy-4-methylphenyl)-2-hydroxyacetic acid
    • 2229360-81-8
    • EN300-1758133
    • Inchi: 1S/C10H11FO4/c1-5-3-6(11)8(7(4-5)15-2)9(12)10(13)14/h3-4,9,12H,1-2H3,(H,13,14)
    • InChI Key: UWABELARCSWUAZ-UHFFFAOYSA-N
    • SMILES: FC1=CC(C)=CC(=C1C(C(=O)O)O)OC

Computed Properties

  • Exact Mass: 214.06413699g/mol
  • Monoisotopic Mass: 214.06413699g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 234
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 66.8Ų

2-(2-fluoro-6-methoxy-4-methylphenyl)-2-hydroxyacetic acid Pricemore >>

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Additional information on 2-(2-fluoro-6-methoxy-4-methylphenyl)-2-hydroxyacetic acid

2-(2-Fluoro-6-Methoxy-4-Methylphenyl)-2-Hydroxyacetic Acid: A Comprehensive Overview

The compound with CAS No. 2229360-81-8, commonly referred to as 2-(2-fluoro-6-methoxy-4-methylphenyl)-2-hydroxyacetic acid, is a structurally complex organic compound with significant potential in various fields, including pharmaceuticals and agrochemicals. This compound has garnered attention due to its unique chemical properties and promising biological activities. In this article, we delve into the structural characteristics, synthesis methods, and recent advancements in understanding its applications.

Structural Insights and Synthesis Methods

The molecular structure of 2-(2-fluoro-6-methoxy-4-methylphenyl)-2-hydroxyacetic acid is characterized by a substituted phenyl group attached to a hydroxyacetic acid moiety. The phenyl ring contains three substituents: a fluoro group at the 2-position, a methoxy group at the 6-position, and a methyl group at the 4-position. This substitution pattern imparts unique electronic and steric properties to the molecule, influencing its reactivity and biological behavior.

Recent studies have explored various synthetic routes to prepare this compound efficiently. One notable approach involves the Friedel-Crafts acylation of fluorinated aromatic compounds, followed by hydrolysis to introduce the hydroxyacetic acid functionality. Another method employs Suzuki coupling reactions to assemble the molecule from prefunctionalized building blocks. These advancements have significantly improved the yield and purity of the compound, making it more accessible for further research.

Biological Activity and Applications

Research into the biological activity of 2-(2-fluoro-6-methoxy-4-methylphenyl)-2-hydroxyacetic acid has revealed promising results in several areas. The compound exhibits potent antioxidant properties, as demonstrated by its ability to scavenge free radicals in vitro. This property makes it a potential candidate for use in oxidative stress-related therapies.

In addition, studies have shown that this compound possesses significant anti-inflammatory activity. Preclinical models have indicated that it can inhibit key inflammatory pathways, such as COX-2 expression and NF-kB activation. These findings suggest its potential as an anti-inflammatory agent in treating conditions like arthritis and inflammatory bowel disease.

Recent Research Developments

Recent research has focused on optimizing the pharmacokinetic profile of 2-(2-fluoro-6-methoxy-4-methylphenyl)-2-hydroxyacetic acid to enhance its bioavailability. Advanced drug delivery systems, such as lipid nanoparticles and micelles, have been explored to improve its solubility and stability in physiological conditions.

Moreover, computational studies using molecular docking techniques have provided insights into the binding interactions of this compound with various therapeutic targets. These studies have identified key residues responsible for its binding affinity, paving the way for rational drug design.

Conclusion

The compound 2-(2-fluoro-6-methoxy-4-methylphenyl)-2-hydroxyacetic acid (CAS No. 2229360-81-8) represents a promising molecule with diverse applications in medicine and beyond. Its unique structure, coupled with recent advancements in synthesis and biological characterization, positions it as a valuable asset in drug discovery efforts. As research continues to unfold, this compound is expected to contribute significantly to the development of novel therapeutic agents addressing unmet medical needs.

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